molecular formula C15H11BrClFN2O3 B2685497 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291870-63-7

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2685497
CAS No.: 1291870-63-7
M. Wt: 401.62
InChI Key: SZFVCSNNNQJNDT-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a bromine atom at position 3. The molecule is further functionalized with a 3-chloro-4-fluorobenzyl group linked via an amide bond. The bromine atom likely enhances lipophilicity and steric bulk, while the chloro-fluoro substitution on the benzyl group may optimize electronic interactions with biological targets .

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFN2O3/c16-11-4-10(6-19-7-11)15(22)23-8-14(21)20-5-9-1-2-13(18)12(17)3-9/h1-4,6-7H,5,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVCSNNNQJNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzylamine and 5-bromopyridine-3-carboxylic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-4-fluorobenzylamine with an appropriate acylating agent to introduce the oxoethyl group.

    Coupling Reaction: The intermediate is then coupled with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogen atoms and functional groups can enhance its binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of pyridine-3-carboxylate derivatives with modifications on both the benzylamino and pyridine moieties. Key structural analogs and their distinguishing features are summarized below:

Compound ID/Reference Substituents on Benzylamino Group Pyridine Substituents Molecular Formula (Example) Key Inferred Properties
Target Compound 3-Cl, 4-F 5-Br C₁₅H₁₂BrClFN₂O₃ High lipophilicity (Br, Cl/F); moderate steric bulk
[2-(2-Fluoroanilino)-2-oxoethyl] 5-Bromopyridine-3-carboxylate 2-F (anilino) 5-Br C₁₄H₁₁BrFN₂O₃ Reduced steric hindrance (single F); lower molecular weight
[2-(3,4-Difluoroanilino)-2-oxoethyl] 5-Bromopyridine-3-carboxylate 3,4-diF (anilino) 5-Br C₁₄H₁₀BrF₂N₂O₃ Enhanced electronegativity; potential metabolic stability
[2-(Naphthalen-2-ylamino)-2-oxoethyl] 5-Bromopyridine-3-carboxylate Naphthalen-2-yl 5-Br C₁₉H₁₄BrN₂O₃ Increased aromatic stacking; higher LogP (bulky group)
[2-(4-Cyanoanilino)-2-oxoethyl] 5-Bromopyridine-3-carboxylate 4-CN (anilino) 5-Br C₁₅H₁₁BrN₃O₃ Polar group (CN) improves solubility; may reduce membrane permeability

Key Research Findings and Trends

Halogenation Effects :

  • The target compound’s 5-Br substituent increases lipophilicity (LogP ~3.1 estimated) compared to analogs with smaller halogens (e.g., 5-Cl: LogP ~2.8) .
  • The 3-Cl-4-F benzyl group balances electronic effects: Cl provides moderate electron-withdrawing character, while F enhances metabolic stability via reduced oxidative metabolism .

Aromatic Substitutions: Bulky groups (e.g., naphthalen-2-yl) improve target binding through π-π interactions but may reduce solubility. In contrast, polar substituents like cyano (CN) enhance aqueous solubility but limit passive diffusion .

Biological Activity: While explicit activity data are unavailable in the provided evidence, structural analogs with 3,4-diF substitutions (e.g., [2-(3,4-difluoroanilino)-2-oxoethyl]) are hypothesized to exhibit improved kinase inhibition due to stronger hydrogen-bond acceptor properties .

Biological Activity

The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and an ester functional group, along with a chloro-fluorobenzylamine moiety. Its molecular formula is C14H12ClFN2O3C_{14}H_{12}ClFN_2O_3, and it possesses notable lipophilicity due to the presence of halogen substituents.

Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival. The presence of the pyridine and carboxylate groups indicates potential interactions with biological targets such as kinases or other regulatory proteins.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, a recent study evaluated its efficacy against various cancer cell lines, including SJSA-1 (a human osteosarcoma cell line). The results indicated that the compound demonstrated significant antiproliferative activity, with an IC50 value of approximately 0.15 μM , suggesting strong potential as an anticancer agent .

Compound Cell Line IC50 (μM) Mechanism
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylateSJSA-10.15MDM2 inhibition
Compound 32SJSA-10.22Unknown
Compound 33SJSA-10.24Unknown

Inhibition of Viral Replication

In addition to its antitumor activity, this compound has shown promise in antiviral applications. A study focusing on adenoviral infections reported that derivatives similar to this compound exhibited potent inhibitory effects on viral replication, suggesting a possible mechanism involving interference with viral DNA synthesis .

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies were conducted using xenograft models to evaluate the antitumor efficacy of this compound. Administration at a dosage of 100 mg/kg resulted in 86% tumor regression after two weeks, indicating substantial therapeutic potential .

Case Study 2: Safety and Toxicology

Toxicological assessments revealed that the compound had a maximum tolerated dose (MTD) of 150 mg/kg in hamster models, demonstrating low systemic toxicity while maintaining effective antiviral activity against adenoviruses .

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